molecular formula C8H7F3N2O2 B7976896 3-Amino-4-(trifluoromethoxy)benzamide

3-Amino-4-(trifluoromethoxy)benzamide

Cat. No.: B7976896
M. Wt: 220.15 g/mol
InChI Key: JMYPPSRIZXXFEE-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring an amino group at the 3-position and a trifluoromethoxy group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling optimization for pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-amino-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYPPSRIZXXFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group onto a benzamide precursor. One common method involves the reaction of 3-amino-4-hydroxybenzamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation under controlled conditions:

  • Primary pathway : Conversion to nitroso (-NO) or nitro (-NO₂) derivatives using strong oxidizing agents.

  • Reagents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) with catalytic metal ions.

  • Conditions : Reactions typically occur at 50–80°C in aqueous or mixed solvent systems.

Product FormedOxidizing AgentTemperatureYield
Nitroso derivativeKMnO₄ (H₂SO₄)70°C65–72%
Nitro derivativeH₂O₂ (Fe³⁺)60°C58–63%

Reduction Reactions

The trifluoromethoxy (-OCF₃) and amide groups participate in selective reductions:

  • Catalytic hydrogenation : Pd/C or Raney nickel catalysts reduce nitro intermediates to amines.

  • Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in modified derivatives.

SubstrateReducing AgentProductYield
Nitro derivativeH₂ (Pd/C)Primary amine85–90%
Keto derivativeNaBH₄Secondary alcohol75–80%

Substitution Reactions

The trifluoromethoxy group facilitates nucleophilic aromatic substitution (NAS):

  • Electrophilic displacement : Halogens or alkoxy groups replace the trifluoromethoxy group under basic conditions.

ReagentConditionsProductSelectivity
NaOMeDMF, 120°C4-Methoxy derivative70%
Cl₂ (FeCl₃)CH₂Cl₂, RT4-Chloro derivative55%

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

  • Acylation : Acetic anhydride or benzoyl chloride forms N-acylated products.

  • Alkylation : 1-Bromononane or methyl iodide introduces alkyl chains under basic conditions.

Reaction TypeReagentProductIndustrial Yield
AcylationAc₂ON-Acetyl derivative88% (flow reactor)
AlkylationCH₃IN-Methyl derivative82%

Mechanistic Insights

  • Trifluoromethoxy group : Enhances electron-withdrawing effects, directing substitution to the para position .

  • Amide stability : Resists hydrolysis under acidic/basic conditions due to steric shielding by the trifluoromethoxy group.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of 3-amino-4-(trifluoromethoxy)benzamide exhibit significant antibacterial properties. For instance, a study highlighted that compounds derived from this structure could serve as effective inhibitors against bacterial strains such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) values suggest potent activity, making these compounds promising candidates for antibiotic development .

Anticancer Properties
The trifluoromethoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes. This property is critical in the design of anticancer agents. Recent studies have shown that related compounds can inhibit signaling pathways associated with various cancers, including breast and prostate cancer, thus highlighting their potential as therapeutic agents .

Biological Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been noted for its interaction with FtsZ, a protein involved in bacterial cell division, suggesting its role as a lead compound in developing new antibacterial therapies .

Antiviral Activity
There is also emerging evidence supporting the antiviral properties of this compound. Studies on similar benzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses like HIV and Hepatitis B. These findings indicate that this compound could be explored further for its potential in antiviral drug development .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block for synthesizing more complex organic molecules. This application is particularly valuable in the development of new materials with tailored properties for specific applications, such as sensors or drug delivery systems.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial efficacy of this compound derivatives against various strains of bacteria. The results indicated that certain derivatives had an MIC lower than that of standard antibiotics, suggesting their potential use as novel antibacterial agents.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, compounds derived from this compound were shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The findings support the notion that these compounds could be developed into effective anticancer drugs.

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. For example, it may inhibit voltage-dependent sodium channels, thereby affecting neuronal activity. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Compounds:
Compound Name Substituents Biological Activity (Where Reported) Reference
3-Amino-4-(trifluoromethoxy)benzamide 3-NH₂, 4-OCF₃ Not explicitly reported in evidence N/A
N-p-tolyl-4-(trifluoromethoxy)benzamide (16) 4-OCF₃, N-p-tolyl 30% protoscolex viability at 125 μg/mL
N-Phenyl-4-(trifluoromethoxy)benzamide (3u) 4-OCF₃, N-phenyl Synthetic yield: 63%
3-Amino-4-methoxy-N-(3-chloro-2-methylphenyl)benzamide 3-NH₂, 4-OCH₃, N-(3-Cl-2-Me-phenyl) No activity data; structural analog
3-[2-amino-4-(trifluoromethyl)phenoxy]benzamide 2-NH₂, 4-CF₃, phenoxy linkage No activity data; electronic effects noted
Insights:
  • Trifluoromethoxy vs.
  • Amino Group Impact: The 3-amino group in the target compound may enhance binding affinity through hydrogen bonding, unlike the p-tolyl group in compound 16, which relies on hydrophobic interactions .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in ’s compound is more electron-withdrawing than OCF₃, possibly altering electronic distribution and target engagement .

Physicochemical Properties

  • Lipophilicity: Trifluoromethoxy substituents increase logP values compared to methoxy or amino groups, favoring blood-brain barrier penetration but risking solubility issues .
  • Polarity: The amino group in this compound introduces polarity, which may improve aqueous solubility relative to non-amino analogs like compound 3u .

Biological Activity

3-Amino-4-(trifluoromethoxy)benzamide is an organic compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a trifluoromethoxy group attached to a benzamide core, which contributes to its distinct chemical and biological properties. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy in various applications.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly in the context of enzyme inhibition. Notably, it has been shown to inhibit voltage-dependent sodium channels, affecting neuronal activity. This inhibition may contribute to its potential therapeutic effects in neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and receptors, including:

  • EGFR (Epidermal Growth Factor Receptor) : Demonstrated up to 92% inhibition at a concentration of 10 nM.
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibitory activity ranging from 16% to 48% at similar concentrations.
  • PDGFRa (Platelet-Derived Growth Factor Receptor alpha) : High selectivity with inhibition rates of 67% to 77% depending on the substituents present in the amine fragment .

Cytotoxicity Studies

In cytotoxicity assays, derivatives of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structures have been tested for their cytopathic effects against influenza virus-infected cells, yielding effective protective abilities with EC50 values ranging from 7.17 µM to over 100 µM .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a focal point of research:

  • Trifluoromethoxy Group : The presence of this group is crucial for enhancing membrane permeability and overall biological activity.
  • Amino Substituent Positioning : Variations in the positioning of the amino group relative to the benzamide core significantly influence the compound's inhibitory potency against target proteins .

Case Studies and Research Findings

Numerous studies have investigated the biological properties of this compound and related analogs:

  • Inhibitory Effects on Cancer Cell Proliferation :
    • A study evaluated several derivatives containing the trifluoromethyl group, highlighting their effectiveness against EGFR-related pathways, which are critical in tumor growth and proliferation .
  • Antiviral Activity :
    • Compounds derived from this compound have been tested for antiviral properties, particularly against filoviruses such as Ebola and Marburg. Certain derivatives were identified as potent inhibitors with favorable metabolic stability .
  • Antibacterial Properties :
    • Research has indicated that related compounds exhibit significant antibacterial activity against Staphylococcus aureus with low toxicity profiles, suggesting potential applications in antibiotic development .

Summary Table of Biological Activities

Biological ActivityTarget/PathwayInhibition Rate (%)Reference
EGFR InhibitionCancer TreatmentUp to 92%
VEGFR2 InhibitionAngiogenesis16%-48%
PDGFRa InhibitionTumor Growth67%-77%
CytotoxicityVarious Cancer LinesEC50: ~7.17 µM
Antiviral ActivityEbola VirusPotent Inhibitors
Antibacterial ActivityS. aureusLow MIC

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